顺式-4-(2-羟基苯基)-2-氧代丁-3-烯酸

描述

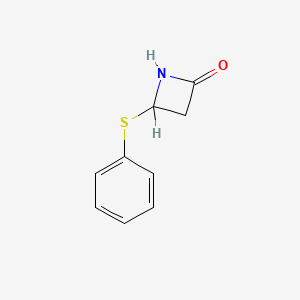

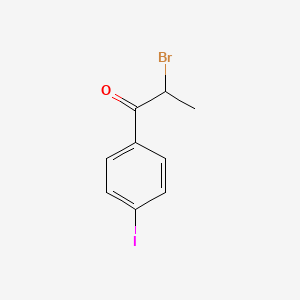

The compound is a type of organic acid, specifically a carboxylic acid, due to the presence of the “-oic acid” suffix. The “cis-4-(2-Hydroxyphenyl)-2-oxobut-3-” part suggests that it has a hydroxyphenyl group (a phenol) and a ketone group (due to the “oxo”) on a butene backbone .

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data on “cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid”, I can’t provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions a compound can undergo are determined by its functional groups. Carboxylic acids, for example, can participate in reactions like esterification and amide formation. The presence of the ketone group also allows for reactions like nucleophilic addition .Physical And Chemical Properties Analysis

Physical and chemical properties include things like melting point, boiling point, solubility, and reactivity. These properties can be determined experimentally or predicted using computational methods .科学研究应用

Antioxidant Properties

Cis-4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid: (also known as xanthenedione ) and its derivatives exhibit promising antioxidant activity. Antioxidants play a crucial role in controlling degenerative reactions caused by reactive oxygen and nitrogen species. These species are implicated in various ailments, including cancer, heart diseases, and Alzheimer’s disease (AD) .

Enzyme Inhibition

Xanthenedione derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with AD. The alkaloid galantamine is commonly used as an AChE inhibitor in early-stage AD treatment. However, non-alkaloidal AChE inhibitors, including xanthone derivatives, are being explored as potential alternatives .

Reduction Capacity

Xanthenedione derivatives, particularly 5e , exhibit strong reduction capacity. For instance, 5e , which contains a catechol unit, demonstrates higher reduction capacity than butylated hydroxytoluene (BHT) and is comparable to quercetin. Reduction capacity is essential for combating oxidative stress .

DPPH Radical Scavenging

Xanthenedione derivatives also scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. Among them, 5e shows potent DPPH scavenging activity (EC50 = 3.79 ± 0.06 µM), similar to quercetin. This property contributes to their antioxidant function .

Structure and Synthesis

The synthetic methodology for xanthenedione derivatives involves aromatization to xanthones. Starting materials such as (E, E)-3-cinnamoyl-5-hydroxy-2-styrylchromone yield interesting products, including 6,8-dihydroxy-13-(2-hydroxyphenyl)chromeno[4,3-c]xanthen-7(13H)-one .

作用机制

Target of Action

It is known that similar compounds, such as hydroxyproline derivatives, play significant roles in collagen stability and can scavenge reactive oxygen species .

Mode of Action

It’s plausible that it may interact with its targets in a manner similar to other hydroxyproline derivatives, which are known to regulate phosphorylation and catalytic activation of certain proteins, thereby modulating cell metabolism, growth, development, and responses to nutritional and physiological changes .

Biochemical Pathways

It’s worth noting that hydroxyproline, a related compound, is involved in the post-translational hydroxylation of proteins, primarily collagen .

Pharmacokinetics

It’s known that most of the collagen-derived trans-4-hydroxy-l-proline, a related compound, is catabolized to glycine via the trans-4-hydroxy-l-proline oxidase pathway .

Result of Action

Related compounds like hydroxyproline derivatives are known to contribute to the modulation of cell metabolism, growth, development, and survival .

Action Environment

It’s known that the formation of hydroxyproline residues in certain proteins plays an important role in regulating responses to nutritional and physiological changes, such as dietary protein intake and hypoxia .

安全和危害

未来方向

属性

IUPAC Name |

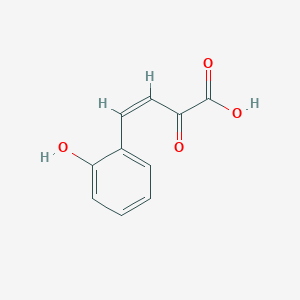

(Z)-4-(2-hydroxyphenyl)-2-oxobut-3-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-6,11H,(H,13,14)/b6-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXOGGUFCBUALL-WAYWQWQTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\C(=O)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B3124514.png)

![1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carbonitrile](/img/structure/B3124516.png)

![5-[(4-methoxyphenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3124518.png)

![5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine](/img/structure/B3124535.png)

![1-[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]-2-heptyn-1-ol](/img/structure/B3124538.png)

![1-[(4-methoxybenzyl)sulfonyl]-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol](/img/structure/B3124543.png)

![Methyl 3-cyclohexyl-2-[(2-morpholinoacetyl)amino]propanoate](/img/structure/B3124548.png)

![3-methyl-1-{4-[4-(3-methyl-1H-imidazol-3-ium-1-yl)benzoyl]phenyl}-1H-imidazol-3-ium diiodide](/img/structure/B3124549.png)

![(3S,3aR,6aS)-3-(4-methoxyphenyl)-2-methyl-5-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B3124553.png)

![1-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-3-methylthiourea](/img/structure/B3124560.png)